molecular formula C10H12ClNO2 B159840 TDIQ (hydrochloride) CAS No. 15052-05-8

TDIQ (hydrochloride)

Cat. No. B159840
CAS RN: 15052-05-8
M. Wt: 213.66 g/mol
InChI Key: DOJLHSBHORQYDE-UHFFFAOYSA-N
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Description

TDIQ (also known as 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline or MDTHIQ) is a drug used in scientific research, which has anxiolytic and anorectic effects in animals .


Synthesis Analysis

TDIQ (hydrochloride) is an analytical reference standard that is classified as a phenylalkylamine. It is related in structure to amphetamines but does not appear to affect locomotor activity . It is a partial agonist of α 2A -, α 2B -, and α 2C -adrenergic receptors .


Molecular Structure Analysis

The formal name of TDIQ (hydrochloride) is 5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline, monohydrochloride. Its molecular formula is C10H11NO2 • HCl and its formula weight is 213.7 . The SMILES representation of the molecule is C1(CCNC2)=C2C=C(OCO3)C3=C1.Cl .

Scientific Research Applications

Stimulus Properties

TDIQ, or 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline, is a phenylalkylamine with unique stimulus properties. It's distinct from stimulants like amphetamine and hallucinogens like MDMA in its effects. In animal models, TDIQ has been used as a discriminative stimulus, providing insights into its unique pharmacological profile. It's suggested that TDIQ and its derivatives could represent a novel class of phenylalkylamines with unique stimulus properties, potentially related to alpha2-adrenergic mechanisms (Glennon, Young, & Rangisetty, 2002).

Anxiolytic-Like Activity

TDIQ exhibits anxiolytic-like activity in animal models. In a marble-burying assay, TDIQ showed anxiolytic-like behavior, with a wide separation between doses producing anxiolytic effects and those causing side effects. This suggests TDIQ as a potential lead for treating certain forms of anxiety (Young, Batkai, Dukat, & Glennon, 2006).

Appetite Suppression

TDIQ has been studied for its effects on feeding behavior. It inhibits the consumption of "snacks" in mice, indicating potential as an appetite suppressant. This effect is differentiated from other appetite suppressants like fenfluramine, suggesting TDIQ as a novel chemical entity for potentially treating obesity (Young et al., 2006).

Therapeutic Potential

TDIQ's therapeutic potential is highlighted by its unique pharmacological profile. It could serve as a structural template for discovering new agents selective for alpha2-adrenergic receptors. Its favorable ratio of therapeutic-like effects (e.g., anxiolytic, treatment adjunct for cocaine abuse, appetite suppression) to side effect-like activities (e.g., behavioral impairment, drug abuse, adverse cardiovascular effect) makes it a promising candidate for further research (Young, 2007).

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJLHSBHORQYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC3=C(C=C21)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933985
Record name 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TDIQ (hydrochloride)

CAS RN

15052-05-8
Record name 1,3-Dioxolo[4,5-g]isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15052-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC112981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TDIQ (HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NE2TM9ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Young, RA Glennon - Pharmacology Biochemistry and Behavior, 2002 - Elsevier
… We have previously reported the synthesis of TDIQ hydrochloride (Malmusi et al., 1996b). MDMA was previously synthesized in our laboratories, and (+)amphetamine sulfate was …
Number of citations: 4 www.sciencedirect.com

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